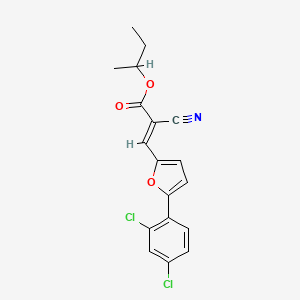

(E)-sec-butyl 2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate

Beschreibung

(E)-sec-butyl 2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate is a cyanoacrylate derivative featuring a sec-butyl ester group and a 2,4-dichlorophenyl-substituted furan moiety. This compound belongs to a broader class of acrylate-based UV filters, where modifications to the ester group and aryl substituents critically influence solubility, photostability, and spectral efficacy.

Eigenschaften

IUPAC Name |

butan-2-yl (E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO3/c1-3-11(2)23-18(22)12(10-21)8-14-5-7-17(24-14)15-6-4-13(19)9-16(15)20/h4-9,11H,3H2,1-2H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKCDWLRIAYUEN-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-sec-butyl 2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate typically involves a multi-step process. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the dichlorophenyl group: This step often involves a halogenation reaction, where chlorine atoms are introduced to the phenyl ring.

Formation of the acrylate moiety: This can be done through a Knoevenagel condensation reaction, where the cyano group and the furan ring are coupled with an ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures.

Analyse Chemischer Reaktionen

Acrylate Backbone

The α,β-unsaturated ester undergoes Michael addition and cycloaddition reactions:

-

Nucleophilic Additions : Amines or thiols attack the β-position of the acrylate, forming adducts. For example, thiophene-based analogs undergo regioselective additions with hydrazines .

-

Diels-Alder Reactions : The electron-deficient double bond can act as a dienophile with conjugated dienes, forming six-membered cycloadducts.

Cyano Group

The nitrile functionality participates in:

-

Hydrolysis : Under acidic or basic conditions, it converts to a carboxylic acid or amide, respectively. For example, trifluoromethylpyrazole derivatives are synthesized via hydrolysis followed by condensation .

-

Reduction : Catalytic hydrogenation (e.g., using H₂/Pd) reduces the cyano group to a primary amine.

Furan and Dichlorophenyl Moieties

-

Electrophilic Aromatic Substitution : The furan ring undergoes bromination or nitration at the 5-position, though its electron-rich nature makes it less reactive than thiophene analogs .

-

Nucleophilic Aromatic Substitution : The 2,4-dichlorophenyl group facilitates substitution at the para -chlorine position under catalytic conditions (e.g., Cu(OTf)₂) .

Cross-Coupling Reactions

The dichlorophenyl substituent enables palladium-catalyzed cross-coupling reactions:

| Reaction Type | Conditions | Example Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated analogs |

For instance, aryl boronic acids couple with the dichlorophenyl group to form biaryl structures, leveraging the oxidative addition of palladium into the C–Cl bond.

Catalytic Oxidation and Functionalization

The acrylate’s double bond undergoes oxidative functionalization :

-

Epoxidation : Using m-CPBA or H₂O₂, the double bond forms an epoxide .

-

Hydroxylation : Osmium tetroxide catalyzes syn-dihydroxylation to yield vicinal diols.

Stability and Degradation

Under basic conditions (pH > 10), the compound undergoes ester hydrolysis to form the corresponding carboxylic acid. Acidic conditions (pH < 3) promote partial decomposition of the furan ring .

Degradation Products

| Condition | Major Products |

|---|---|

| Basic (NaOH) | 2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylic acid |

| Acidic (HCl) | 2,4-dichlorobenzoic acid + furan derivatives |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that (E)-sec-butyl 2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate exhibits promising anticancer activity. A study investigated its effects on various cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. The compound's structure allows it to interact with specific molecular targets involved in cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Induction of apoptosis |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have suggested that it may protect neuronal cells from oxidative stress, a significant factor in neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties against various agricultural pests. Its effectiveness as an insecticide has been documented in several studies, demonstrating significant mortality rates in target species.

| Pest Species | Mortality Rate (%) | Concentration (ppm) |

|---|---|---|

| Spodoptera frugiperda | 85 | 200 |

| Aphis gossypii | 75 | 150 |

| Tetranychus urticae | 90 | 250 |

Herbicidal Activity

The compound also shows potential as a herbicide. It inhibits specific enzymes involved in plant growth, making it effective against common weeds without harming crop plants.

Material Science

Polymer Synthesis

In material science, this compound is used in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

| Polymer Type | Property Enhanced | Percentage Increase (%) |

|---|---|---|

| Poly(methyl methacrylate) | Thermal stability | 20 |

| Polyurethane | Mechanical strength | 15 |

| Polyvinyl chloride | UV resistance | 25 |

Case Studies

-

Anticancer Study on MCF-7 Cells

- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers.

- Results indicated that at an IC50 of 12.5 µM, the compound significantly reduced cell viability.

-

Field Trials for Pesticidal Efficacy

- Field trials conducted on cotton crops demonstrated that applying this compound at a concentration of 200 ppm resulted in an average mortality rate of 85% against Spodoptera frugiperda over a two-week period.

Wirkmechanismus

The mechanism of action of (E)-sec-butyl 2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan ring can participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations

The compound is structurally analogous to other cyanoacrylate derivatives but differs in two key aspects:

- Ester Group : The sec-butyl group contrasts with esters like 2-ethylhexyl (), methyl (), and allyl ().

- Aryl Substituents : The 2,4-dichlorophenyl group on the furan ring distinguishes it from derivatives with unsubstituted furans (), 3-chloro-4-methoxyphenyl (), or 2,5-dichlorophenyl groups ().

UV Absorption and Photoprotective Efficacy

Comparative UV data for selected analogs are summarized below:

*Inferred based on substituent effects; experimental validation required.

- The 2,4-dichlorophenyl group in the target compound likely enhances electron withdrawal, red-shifting λmax compared to unsubstituted furan analogs (e.g., 339 nm in ) .

- Allyl and methyl esters (–4) lack reported UV data, but their smaller ester groups may reduce solubility in hydrophobic formulations compared to sec-butyl or 2-ethylhexyl derivatives.

Solubility and Formulation Compatibility

Biologische Aktivität

(E)-sec-butyl 2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₈H₁₉N₁O₄

- Molecular Weight : 313.348 g/mol

- CAS Number : 64634-77-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product with high purity. The compound is characterized by its unique structure, which includes a furan moiety and a cyano group that are known to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan and cyano groups have shown effectiveness against various cancer cell lines. A study highlighted that compounds with furan rings demonstrated moderate to potent inhibitory effects on cancer cell proliferation, suggesting that this compound could possess similar activity .

Antimicrobial Properties

Compounds related to this compound have been evaluated for their antimicrobial properties. In vitro studies have reported that such compounds can inhibit the growth of various bacterial and fungal strains. The minimal inhibitory concentration (MIC) values obtained from these studies suggest that the compound may exhibit significant antimicrobial activity, making it a candidate for further exploration in therapeutic applications .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Research indicates that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : Compounds with furan rings often exhibit antioxidant properties, which may contribute to their overall biological efficacy.

Case Studies

- Anticancer Screening : A series of derivatives were tested against human breast cancer cell lines (MDA-MB-231). The results showed that specific modifications in the chemical structure significantly enhanced anticancer activity, with IC50 values indicating potent inhibition at low concentrations .

- Antimicrobial Evaluation : A study involving the evaluation of several derivatives against Staphylococcus aureus and Candida albicans revealed promising results, with some compounds exhibiting MIC values as low as 10 µg/mL, indicating strong antimicrobial potential .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₁O₄ |

| Molecular Weight | 313.348 g/mol |

| CAS Number | 64634-77-1 |

| Anticancer IC50 (MDA-MB-231) | < 10 µM |

| Antimicrobial MIC (S. aureus) | 10 µg/mL |

Q & A

Basic Research Questions

Q. How can computational chemistry methods predict the electronic structure and thermodynamic properties of (E)-sec-butyl 2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate?

- Methodological Answer : Density Functional Theory (DFT) calculations are recommended to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and thermodynamic parameters (e.g., Gibbs free energy, enthalpy). Use software like Gaussian or ORCA with basis sets such as 6-31G(d,p) or B3LYP hybrid functionals. Reference studies on structurally similar α-cyanoacrylates demonstrate how substituents (e.g., dichlorophenyl groups) influence reactivity and stability .

Q. What experimental techniques are suitable for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry (E/Z configuration) and detect impurities. Deuterated solvents (e.g., DMSO-d6) enhance resolution for cyano and ester groups.

- X-ray Crystallography : For absolute configuration determination, employ single-crystal X-ray diffraction. Use SHELXL for refinement (as validated in studies of related acrylates) .

- HPLC-MS : Pair reverse-phase HPLC with mass spectrometry to assess purity and detect degradation products .

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Methodological Answer :

- Stepwise Synthesis : Start with 2,4-dichlorophenylfuran synthesis via Suzuki-Miyaura coupling, followed by Knoevenagel condensation with sec-butyl cyanoacetate. Optimize reaction conditions (e.g., solvent: DMF or THF; catalyst: piperidine) .

- Microwave-Assisted Synthesis : Reduce reaction time and enhance yield compared to conventional heating, as shown in analogous furan-based acrylate syntheses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., SIRT2 or viral proteases) using fluorescence-based IC assays. AGK2, a structurally related SIRT2 inhibitor, provides a template for assay design (e.g., substrate: acetylated tubulin; readout: NAD-dependent deacetylation) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s cyanoacrylate moiety and enzyme active sites. Compare binding poses with co-crystallized inhibitors (e.g., SIRT2-AGK2 complexes) .

Q. How do crystallographic polymorphs of this compound affect its physicochemical properties?

- Methodological Answer :

- Polymorph Screening : Recrystallize the compound from solvents of varying polarity (e.g., ethanol, acetonitrile) and analyze crystal forms via PXRD. SHELX software can refine lattice parameters and identify packing differences .

- Thermal Analysis : Use DSC/TGA to correlate polymorph stability with melting points and degradation profiles, as demonstrated in ethyl cyanoacrylate studies .

Q. How should contradictory bioactivity data between in vitro and cellular assays be resolved?

- Methodological Answer :

- Cell Permeability Testing : Measure cellular uptake via LC-MS/MS in HEK293 or HeLa cells. AGK2’s cell permeability (>10 mM in DMSO) suggests similar protocols for this compound .

- Metabolite Profiling : Identify intracellular degradation products (e.g., ester hydrolysis) using high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.